Lauroyl D-Arginate

Description

Properties

IUPAC Name |

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391686 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133849-37-3 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lauroyl Arginate Ethyl Ester (LAE) for Research Applications

Introduction

Lauroyl Arginate Ethyl Ester (LAE), also known as Ethyl-Nα-lauroyl-L-arginate HCl, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol.[1][2] Recognized for its broad-spectrum antimicrobial activity and low toxicity, LAE has garnered significant attention in various fields, including food preservation, cosmetics, and pharmaceutical sciences.[1][2][3][4] Its unique properties, stemming from its amino acid-based structure, make it a compelling molecule for researchers and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of LAE, offering insights into its behavior and functionality for research and development applications.

Molecular Structure and Core Chemical Identity

LAE is the hydrochloride salt of an Nα-fatty acyl-substituted amino acid ethyl ester.[5] Its amphiphilic nature, characterized by a hydrophilic arginine headgroup and a hydrophobic lauryl tail, is fundamental to its surface activity and biological interactions.

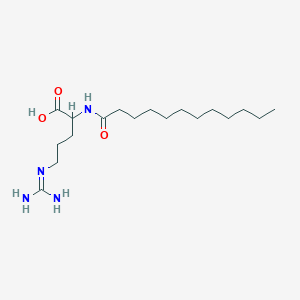

Caption: Molecular structure of Lauroyl Arginate Ethyl Ester (LAE).

Physical and Chemical Properties

The physical and chemical characteristics of LAE are critical for its formulation and application in various research contexts.

Appearance and Form

LAE is a white, hygroscopic powder.[1][6]

Melting and Decomposition

-

Decomposition Temperature: Decomposes at temperatures above 107°C.[6]

Solubility

LAE exhibits good solubility in water and various organic solvents, a key property for formulation development.

| Solvent | Solubility | Reference |

| Water | > 247 g/kg at 20°C | [1][6] |

| Ethanol | Freely soluble | [6] |

| Propylene Glycol | Freely soluble | [6] |

| Glycerol | Freely soluble | [6] |

The pH of a 1% aqueous solution of LAE typically ranges from 3.0 to 5.0.[6]

Stability

The stability of LAE is significantly influenced by pH and temperature. It is stable for over two years at room temperature in a closed container.[1][2] However, its hydrolysis is accelerated in alkaline conditions.[1]

| pH | Half-life at 25°C | Reference |

| 4 | > 1 year | [1][2] |

| 7 | 57 days | [1][2] |

| 9 | 34 hours | [1][2] |

Under severe conditions, such as very low pH (<1.5) and high temperatures (e.g., 100°C for over 5 hours), LAE can degrade into non-toxic compounds like lauric acid, arginine, and ethyl laurate.[6]

Surface Activity and Micellization

As a cationic surfactant, LAE exhibits self-assembly behavior in aqueous solutions, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

-

Critical Micelle Concentration (CMC): 0.18–0.21% (w/v)[1] or approximately 1.0-1.1 mmol/dm³.[10]

-

Surface Tension: LAE can significantly reduce the surface tension of water, with values ranging from 25.4 to 31.8 mN/m.[1]

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value of LAE is reported to be 10.5, making it suitable for oil-in-water (O/W) emulsions.[1]

Interaction with Biological Membranes

The primary mechanism of LAE's antimicrobial activity involves its interaction with and disruption of microbial cell membranes.[2][11][12] This interaction is a key area of interest for researchers in drug delivery and antimicrobial development.

Mechanism of Action

The positively charged guanidinium group of the arginine headgroup electrostatically interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.[13] Following this initial binding, the hydrophobic lauryl tail inserts into the lipid bilayer, disrupting its integrity.[12][14] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death, without causing cell lysis.[11][14]

Caption: Stepwise mechanism of LAE's interaction with a bacterial cell membrane.

Synthesis and Purity

For research applications, understanding the synthesis and potential impurities of LAE is crucial for interpreting experimental results.

Synthesis Process

LAE is typically synthesized in a two-step process:

-

Esterification: L-arginine is esterified with ethanol, often using an agent like thionyl chloride, to produce ethyl arginate.[6][15]

-

Amidation (Condensation): The resulting ethyl arginate is then condensed with lauroyl chloride in an aqueous medium to form LAE hydrochloride.[1][6][15]

The product is then recovered through filtration and drying.[1][15]

Purity Profile

Commercial food-grade LAE typically contains 85-95% ethyl-Nα-lauroyl-L-arginate HCl.[5][6] Potential impurities, which are also its degradation products, include:

-

Nα-lauroyl-L-arginine (LAS)

-

Lauric acid

-

Ethyl laurate

-

Arginine HCl

-

Ethyl arginate 2HCl

These impurities, being surface-active themselves, can influence the overall physicochemical properties of a given LAE solution.[16]

Analytical Methodologies

Accurate characterization of LAE requires appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of LAE and its related impurities.[9] A common approach involves reverse-phase chromatography with UV detection.

Illustrative HPLC Protocol:

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution.

-

Stationary Phase: C18 column.

-

Detection: UV spectrophotometry.

-

Standard Preparation: Prepare a standard curve using a certified reference standard of LAE.

-

Sample Preparation: Dissolve the LAE sample in the mobile phase.

-

Analysis: Inject the sample and standard solutions into the HPLC system and quantify based on the peak area.[7][9]

Spectrophotometric Methods

A colorimetric method has been developed for the quantification of LAE. This method involves the formation of an ion pair between LAE and an inorganic complex, such as cobalt thiocyanate, which can then be extracted into an organic solvent and measured by UV-Vis spectrophotometry.[17][18]

Experimental Workflow for Spectrophotometric Quantification:

Caption: Workflow for the spectrophotometric determination of LAE concentration.

Safety and Toxicology

For any research application, particularly in drug development, a thorough understanding of the compound's safety profile is paramount. LAE is generally recognized as safe (GRAS) for specific food applications by regulatory bodies like the FDA.[1][3]

-

Metabolism: In the human body, LAE is rapidly hydrolyzed into its constituent components: lauric acid and L-arginine, which are common dietary components.[3][19]

-

Toxicity: Extensive toxicological studies have demonstrated the low mammalian toxicity of LAE.[1][2] The Acceptable Daily Intake (ADI) has been established by various regulatory agencies, though the specific values may differ based on the interpretation of toxicological data.[1][19][20]

Research Applications and Future Perspectives

The unique physicochemical properties of LAE open up a wide range of research applications:

-

Antimicrobial Formulations: Its broad-spectrum activity makes it a candidate for developing new antimicrobial agents and preservatives.[11][21]

-

Drug Delivery Systems: As a cationic surfactant, LAE can be used to form complexes with anionic drugs or biopolymers, potentially enhancing their solubility, stability, and cellular uptake.[2][22] It has been explored for creating hydrophobic ion pairs to improve the permeability and bioavailability of hydrophilic drugs.[22][23]

-

Biomaterial Surface Modification: LAE can be used to modify the surface properties of biomaterials, such as cellulose nanocrystals, to improve their performance in applications like foams and emulsions.[2][16]

Future research will likely focus on harnessing these properties for novel drug delivery platforms, advanced antimicrobial therapies, and the development of functional biomaterials.

References

-

Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - NIH. (n.d.). Retrieved from [Link]

- Cameán, A. M., & Jos, Á. (Eds.). (2012). Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems. In Microbial Pathogens and Strategies for Combating Them: Science, Technology and Education (pp. 305-315).

- Ma, Q., Davidson, P. M., & Zhong, Q. (2020). Properties and potential food applications of lauric arginate as a cationic antimicrobial. Trends in Food Science & Technology, 98, 1-11.

- Becerril, R., Manso, S., Nerin, C., & Gómez-Lus, R. (2013). Antimicrobial activity of Lauroyl Arginate Ethyl (LAE), against selected food-borne bacteria. Food Control, 32(2), 404-408.

- Huang, E., & Nitin, N. (2019). Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress. Applied and Environmental Microbiology, 85(17), e00994-19.

- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5894.

-

LAUROYL ARGINATE ETHYL, A NATURAL PRESERVATIVE. (n.d.). Retrieved from [Link]

-

The results of characterization of CMC of LAE solution by various authors. - ResearchGate. (n.d.). Retrieved from [Link]

- EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019). Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use. EFSA Journal, 17(3), e05624.

- Kawamura, Y., & Whitehouse, B. (2008). ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. Joint FAO/WHO Expert Committee on Food Additives (JECFA).

-

The Lowdown on Lauric Arginate. (2005, January 1). A&B Ingredients. Retrieved from [Link]

- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2022). The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability. International Journal of Molecular Sciences, 23(5), 2888.

- Food Standards Australia New Zealand. (2009). APPLICATION A1015 Ethyl LAUROYL ARGINATE AS A FOOD ADDITIVE ASSESSMENT REPORT.

- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2022). The Effect of Electrolytes and Urea on the Ethyl Lauroyl Arginate and Cellulose Nanocrystals Foam Stability. Molecules, 27(5), 1629.

-

Ethyl Lauroyl Arginate-based Hydrophobic Ion Pair Complex in Lipid Nanocapsules: A novel oral delivery approach of rosmarinic acid for enhanced permeability and bioavailability - ResearchGate. (n.d.). Retrieved from [Link]

- Ma, Q., Davidson, P. M., & Zhong, Q. (2020). Properties and potential food applications of lauric arginate as a cationic antimicrobial. Trends in Food Science & Technology, 98, 1-11.

- FAO/WHO Expert Committee on Food Additives. (2008). ETHYL LAUROYL ARGINATE.

- Higueras, L., López-Carballo, G., Hernández-Muñoz, P., Catalá, R., & Gavara, R. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. Analytical and Bioanalytical Chemistry, 404(8), 2357-2365.

-

Production and purification process of ethyl lauroyl arginate hydrochloride. (n.d.). Patsnap Eureka. Retrieved from [Link]

- Czakaj, A., Smułek, W., Kaczorek, E., & Zdarta, J. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5894.

- Higueras, L., López-Carballo, G., Hernández-Muñoz, P., Catalá, R., & Gavara, R. (2012). Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging. Analytical and Bioanalytical Chemistry, 404(8), 2357-2365.

- FAO/WHO Expert Committee on Food Additives. (2008). ETHYL LAUROYL ARGINATE.

- Abdel-Bar, H. M., Aziz, R. A., El-Assasy, A. E. H., & El-Dahmy, R. M. (2023). Ethyl lauroyl arginate-based hydrophobic ion pair complex in lipid nanocapsules: A novel oral delivery approach of rosmarinic acid for enhanced permeability and bioavailability. International Journal of Pharmaceutics, 630, 122388.

-

Effects of Ethyl Lauroyl Arginate (LAE) on Biofilm Detachment: Shear Rate, Concentration, and Dosing Time - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Properties and potential food applications of lauric arginate as a cationic antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. earthwormexpress.com [earthwormexpress.com]

- 7. fao.org [fao.org]

- 8. LAUROYL ARGINATE ETHYL, A NATURAL PRESERVATIVE [chihonbio.com]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Lowdown on Lauric Arginate, Articles, A&B Ingredients [abingredients.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Production and purification process of ethyl lauroyl arginate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical procedure for the determination of Ethyl Lauroyl Arginate (LAE) to assess the kinetics and specific migration from a new antimicrobial active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. foodstandards.gov.au [foodstandards.gov.au]

- 20. Safety of ethyl lauroyl arginate (E 243) as a food additive in the light of the new information provided and the proposed extension of use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ethyl lauroyl arginate-based hydrophobic ion pair complex in lipid nanocapsules: A novel oral delivery approach of rosmarinic acid for enhanced permeability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Core Mechanism of Action of Lauroyl Arginate on Bacterial Cell Membranes: An In-depth Technical Guide

This guide provides a comprehensive technical examination of the antimicrobial mechanism of Ethyl Lauroyl Arginate (LAE), a cationic surfactant with broad-spectrum efficacy against a wide range of bacteria, yeasts, and molds.[1][2][3] Synthesized from L-arginine, lauric acid, and ethanol, LAE is recognized as a potent antimicrobial agent, with its primary target being the bacterial cell membrane.[3][4] This document delves into the molecular interactions, the subsequent cascade of disruptive events on the cell membrane, and the methodologies to empirically validate these effects. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of LAE's mode of action.

The Molecular Onslaught: A Step-by-Step Disruption of the Bacterial Membrane

The antimicrobial activity of Lauroyl Arginate is a direct consequence of its amphipathic structure, which features a positively charged guanidine head group derived from arginine and a lipophilic 12-carbon lauroyl tail.[4] This architecture facilitates a multi-step assault on the bacterial cell envelope, leading to rapid inactivation without cellular lysis at typical concentrations.[5]

Stage 1: Electrostatic Adsorption

The initial interaction is governed by powerful electrostatic forces. The cationic head group of LAE is strongly attracted to the net negative charge of the bacterial cell surface.[4][6] In Gram-negative bacteria, this attraction is primarily towards the anionic lipopolysaccharides (LPS) of the outer membrane.[3] For Gram-positive bacteria, the targets are the teichoic and lipoteichoic acids embedded in the thick peptidoglycan layer.[3] This electrostatic binding concentrates LAE molecules at the cell surface, setting the stage for the subsequent disruptive phases.

Stage 2: Hydrophobic Insertion and Membrane Perturbation

Following adsorption, the long, hydrophobic lauroyl tail of the LAE molecule penetrates and inserts itself into the lipid bilayer of the cytoplasmic membrane.[4][7] This intrusion disrupts the highly organized and fluid structure of the membrane phospholipids. As a surfactant, LAE's presence within the bilayer interferes with the cohesive forces between lipid molecules, leading to a destabilization of the membrane.[2]

Stage 3: Loss of Membrane Integrity and Potential

The insertion of LAE molecules creates physical disturbances in the membrane, leading to a loss of its structural integrity.[7][8] This disruption manifests as an increase in membrane permeability, allowing the uncontrolled passage of ions and small molecules.[2] A critical consequence of this increased ion permeability is the rapid depolarization of the membrane potential, a vital component of bacterial metabolic activity.[3][8] The dissipation of the transmembrane potential inhibits essential cellular processes such as ATP synthesis, nutrient transport, and motility.[9]

Stage 4: Leakage of Intracellular Contents and Cell Death

As membrane damage progresses, larger intracellular components, including proteins and nucleic acids, begin to leak out of the cell.[8] This leakage, coupled with the collapse of the membrane potential and the cessation of critical metabolic functions, ultimately leads to bacterial cell death.[2] It is important to note that this process does not typically involve cell lysis, where the cell bursts open.[5] Instead, the cell becomes metabolically inactive and unable to replicate.

The following diagram illustrates the multi-step mechanism of action of Lauroyl Arginate on the bacterial cell membrane.

Caption: Mechanism of Lauroyl Arginate action on bacterial cell membranes.

Efficacy of Lauroyl Arginate: A Quantitative Overview

The antimicrobial potency of LAE is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values vary depending on the bacterial species, strain, and the testing methodology employed.[3] Generally, Gram-positive bacteria are more susceptible to LAE than Gram-negative bacteria, which is attributed to the protective outer membrane of the latter that can hinder the initial access of LAE to the cytoplasmic membrane.[3]

| Microorganism | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Listeria monocytogenes | Gram-positive | 8 - 32 | 16 - 64 | [2] |

| Staphylococcus aureus | Gram-positive | 8 - 16 | 16 - 32 | [5] |

| Escherichia coli | Gram-negative | 16 - 64 | 32 - 128 | [3] |

| Salmonella typhimurium | Gram-negative | 32 | - | [5] |

| Saccharomyces cerevisiae | Yeast | 35 | - | [3] |

| Candida albicans | Yeast | 112.5 | - | [3] |

Table 1: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Lauroyl Arginate against various microorganisms.

Experimental Protocols for Assessing Membrane Disruption

The following section provides detailed methodologies for key experiments used to investigate the effects of LAE on bacterial cell membranes.

Assessment of Membrane Integrity: The LIVE/DEAD BacLight™ Bacterial Viability Assay

This assay utilizes two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide (PI), to differentiate between bacteria with intact and compromised membranes.[10][11] SYTO® 9 can penetrate all bacterial membranes and stains the cells green, while propidium iodide only enters cells with damaged membranes, staining them red.[12]

Protocol:

-

Bacterial Culture Preparation:

-

Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet twice with a sterile, non-phosphate buffer (e.g., 0.85% NaCl) to remove any residual medium.[11]

-

Resuspend the final pellet in the same buffer to a desired cell density (e.g., ~1 x 10⁸ CFU/mL).

-

-

Treatment with Lauroyl Arginate:

-

Prepare a stock solution of LAE in sterile water or a suitable solvent.

-

Add the desired concentrations of LAE (including a no-treatment control) to aliquots of the bacterial suspension.

-

Incubate the samples for a specified period (e.g., 15-30 minutes) at the appropriate temperature for the bacterium.

-

-

Staining:

-

Analysis:

-

Analyze the stained samples using a fluorescence microscope equipped with appropriate filters for green and red fluorescence, or by flow cytometry.[12]

-

Live bacteria will fluoresce green, while dead or membrane-compromised bacteria will fluoresce red.

-

Quantify the percentage of live and dead cells in each treatment group.

-

The following diagram outlines the workflow for the LIVE/DEAD BacLight™ assay.

Caption: Workflow for the LIVE/DEAD BacLight™ Bacterial Viability Assay.

Measurement of Membrane Potential Depolarization

The dissipation of the bacterial membrane potential can be monitored using voltage-sensitive fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (diSC₃(5)).[13][14] This cationic dye accumulates in polarized cells, leading to self-quenching of its fluorescence.[9] When the membrane depolarizes, the dye is released into the medium, resulting in an increase in fluorescence.[9]

Protocol:

-

Bacterial Culture Preparation:

-

Prepare the bacterial suspension as described in section 3.1, step 1. Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, pH 7.2, containing 5 mM glucose).[15]

-

-

Dye Loading:

-

Add diSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM.[13][15]

-

Incubate the suspension in the dark with shaking until the fluorescence signal stabilizes, indicating maximal uptake of the dye.

-

Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K⁺ concentrations.[15]

-

-

Fluorescence Measurement:

-

Transfer the dye-loaded cell suspension to a cuvette or a black-walled microplate.

-

Measure the baseline fluorescence using a fluorometer with excitation and emission wavelengths appropriate for diSC₃(5) (e.g., excitation ~622 nm, emission ~670 nm).[13]

-

-

Treatment and Monitoring:

-

Add the desired concentrations of LAE to the cell suspension while continuously monitoring the fluorescence.

-

A rapid increase in fluorescence intensity indicates membrane depolarization.

-

Include a positive control for complete depolarization, such as the ionophore valinomycin.

-

Quantification of Intracellular Content Leakage

Damage to the cell membrane results in the leakage of intracellular components, including nucleic acids. The release of these molecules can be quantified by measuring the absorbance of the cell-free supernatant at 260 nm (A₂₆₀).[16]

Protocol:

-

Bacterial Culture Preparation and Treatment:

-

Prepare and treat the bacterial suspension with LAE as described in section 3.1, steps 1 and 2.

-

-

Sample Collection and Preparation:

-

At various time points after treatment, collect aliquots of the bacterial suspension.

-

Centrifuge the aliquots at high speed (e.g., 10,000 x g for 5 minutes) to pellet the bacterial cells.

-

Carefully collect the supernatant, ensuring not to disturb the cell pellet.

-

-

Absorbance Measurement:

-

Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.

-

Use the supernatant from an untreated control sample as the blank.

-

An increase in A₂₆₀ over time in the LAE-treated samples indicates the leakage of nucleic acids and other UV-absorbing materials.

-

Conclusion

Lauroyl Arginate exerts its potent antimicrobial effect through a rapid and multi-faceted attack on the bacterial cell membrane. Its cationic nature drives its accumulation at the cell surface, followed by the insertion of its lipophilic tail into the lipid bilayer. This leads to a cascade of events including membrane depolarization, increased permeability, and leakage of essential intracellular components, culminating in cell death. The experimental protocols detailed in this guide provide robust methods for researchers to investigate and quantify these membrane-disruptive effects. A thorough understanding of this mechanism is crucial for the effective application of LAE in various fields, from food preservation to the development of novel therapeutic agents.

References

- Antimicrobial activity of Lauroyl Arginate Ethyl (LAE), against selected food-borne bacteria. (2025). [Source not further specified]

-

Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes). (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial food and cosmetic preservative LAE® - Lauric Arginate. (n.d.). Vedeqsa. Retrieved from [Link]

-

Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay. (n.d.). theLabRat.com. Retrieved from [Link]

- Ma, Y., Ma, Y., Wang, H., Wang, Y., & Xiang, Q. (2023). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers in Microbiology, 14, 1120371.

- Ma, Y., Ma, Y., Wang, H., Wang, Y., & Xiang, Q. (2023). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers in Microbiology, 14.

-

Effects of Ethyl Lauroyl Arginate (LAE) on Biofilm Detachment: Shear Rate, Concentration, and Dosing Time. (2022). MDPI. Retrieved from [Link]

- Czakaj, A., Chodaczyńska, S., & Gapiński, J. (2021). Ethyl Lauroyl Arginate, an Inherently Multicomponent Surfactant System. Molecules, 26(19), 5949.

-

Synergistic Antimicrobial Activity by Light or Thermal Treatment and Lauric Arginate: Membrane Damage and Oxidative Stress. (2019). National Institutes of Health. Retrieved from [Link]

- Wenzel, M., Chiriac, A. I., Otto, A., Zweytick, D., May, C., Schumacher, C., ... & Strahl, H. (2014). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 4, 130.

-

The Lowdown on Lauric Arginate. (2005). A&B Ingredients. Retrieved from [Link]

-

Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load. (2019). National Institutes of Health. Retrieved from [Link]

-

A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society. Retrieved from [Link]

- Properties and potential food applications of lauric arginate as a cationic antimicrobial. (n.d.). [Source not further specified]

- LIVE/DEAD BacLight Bacterial Viability and Counting Kit. (2004). [Source not further specified]

-

Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry. (2007). National Institutes of Health. Retrieved from [Link]

-

A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. (2018). MDPI. Retrieved from [Link]

-

Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. (2007). National Institutes of Health. Retrieved from [Link]

-

Cell membrane integrity assays The measurement of the absorbance at 260... (n.d.). ResearchGate. Retrieved from [Link]

-

Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. (2020). ASM Journals. Retrieved from [Link]

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2017). Frontiers. Retrieved from [Link]

-

Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems. (n.d.). Earthworm Express. Retrieved from [Link]

-

A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. (2025). ACS Publications. Retrieved from [Link]

- Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. (2014). [Source not further specified]

- Effect of Membrane Potential on Entry of Lactoferricin B-Derived 6-Residue Antimicrobial Peptide into Single Escherichia coli Cells and Lipid Vesicles. (n.d.). [Source not further specified]

-

Nα-lauroyl-l-arginine ethyl ester monohydrochloride, an antimicrobial agent and its use: a review. (2020). Research, Society and Development. Retrieved from [Link]

-

(PDF) Nα-lauroyl-l-arginine ethyl ester monohydrochloride, an antimicrobial agent and its use: a review. (2020). ResearchGate. Retrieved from [Link]

- View of Nα-lauroyl-l-arginine ethyl ester monohydrochloride, an antimicrobial agent and its use: a review. (n.d.). [Source not further specified]

-

Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane. (2000). National Institutes of Health. Retrieved from [Link]

-

The antimicrobial effect of a novel peptide LL-1 on Escherichia coli by increasing membrane permeability. (2022). National Institutes of Health. Retrieved from [Link]

- Food Safety Implications of Emerging Alternative Interventions for Salmonella Biofilms. (2026). [Source not further specified]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]

- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Lowdown on Lauric Arginate, Articles, A&B Ingredients [abingredients.com]

- 6. Effects of Ethyl Lauroyl Arginate (LAE) on Biofilm Detachment: Shear Rate, Concentration, and Dosing Time [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]

- 11. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 12. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Quantum Mechanical Density Functional Theory (DFT) Computations of Ethyl Lauroyl Arginate (LAE)

Abstract

Ethyl Lauroyl Arginate (LAE), a cationic surfactant derived from natural components, is widely utilized as a potent antimicrobial agent and preservative in the food and cosmetic industries.[1][2] Its efficacy is rooted in its molecular structure, which facilitates interaction with and disruption of microbial cell membranes. Understanding the electronic properties and reactivity of LAE at a quantum level is paramount for elucidating its mechanism of action and designing next-generation derivatives. This guide provides a comprehensive, in-depth protocol for conducting Density Functional Theory (DFT) computations on LAE. We will explore the theoretical underpinnings, justify the selection of computational methods, and detail a step-by-step workflow from molecular modeling to the analysis of key quantum chemical descriptors such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps. This document serves as a practical blueprint for researchers seeking to apply computational chemistry to gain deeper insights into the molecular behavior of LAE and similar surfactant systems.

Introduction: The Rationale for a Computational Approach to Ethyl Lauroyl Arginate

Ethyl Lauroyl Arginate (LAE), often found as its hydrochloride salt (C₂₀H₄₁ClN₄O₃), is synthesized from L-arginine, lauric acid, and ethanol.[3][4] This structure confers an amphiphilic character, with a hydrophobic 12-carbon lauryl chain and a hydrophilic, positively charged arginine head group.[3] This dual nature drives its function as a surfactant and its broad-spectrum antimicrobial activity.[1]

While experimental methods provide invaluable macroscopic data, they often cannot resolve the intricate details of molecular interactions and electronic structure that govern chemical reactivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a powerful lens to investigate these properties. DFT provides a robust balance between computational accuracy and efficiency, making it an ideal tool for studying medium-sized organic molecules like LAE.[5][6] By modeling LAE in silico, we can predict its stable three-dimensional structure, understand its electronic landscape, and identify the specific molecular features responsible for its biological activity.

Foundational Concepts: A Primer on Density Functional Theory

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r).[6] This is a revolutionary concept, as it shifts the problem from solving the complex many-electron wavefunction to computing the much simpler three-dimensional electron density.

In practice, the Kohn-Sham approach is used, which recasts the problem into solving a set of equations for fictitious non-interacting electrons that share the same density as the real, interacting system.[6] The complexity of electron-electron interactions is bundled into a term known as the exchange-correlation (XC) functional . The accuracy of a DFT calculation is critically dependent on the choice of this functional. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," with increasing complexity and accuracy:

-

Local Density Approximation (LDA): The simplest form, assumes a uniform electron gas.

-

Generalized Gradient Approximation (GGA): Considers the electron density and its gradient.

-

Meta-GGA: Includes the kinetic energy density.

-

Hybrid Functionals: Incorporate a portion of the exact Hartree-Fock exchange, often providing excellent accuracy for organic molecules.[7][8]

Equally important is the basis set , a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost.[9] Common choices include Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).[8][10]

The Computational Workflow: A Step-by-Step Protocol for LAE

This section details a validated, step-by-step methodology for performing a comprehensive DFT analysis of Ethyl Lauroyl Arginate.

Prerequisite: Software and Hardware

The calculations described herein can be performed using a variety of quantum chemistry software packages. Several are well-suited for calculations on organic molecules, including:

-

Gaussian: A widely used commercial software package known for its broad functionality.[11]

-

ORCA: A powerful and versatile program that is free for academic use.[11][12]

-

PySCF: A flexible, open-source library for quantum chemistry written in Python.[13]

These calculations require a reasonably powerful workstation or access to a high-performance computing (HPC) cluster.

Step 1: Building the Initial Molecular Structure

The first step is to generate an initial 3D coordinate file for the LAE cation (the hydrochloride salt is typically modeled by treating the arginine group as protonated).

-

Obtain Structure: The IUPAC name is Ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate.[2] A 2D structure can be drawn in a chemical editor (e.g., ChemDraw) and converted to a preliminary 3D structure. Alternatively, a starting structure can often be downloaded from chemical databases like PubChem.

-

Initial Cleanup: Use a molecular mechanics program (e.g., Avogadro, UFF or MMFF94 force fields) to perform a quick pre-optimization. This provides the DFT calculation with a more reasonable starting geometry, accelerating convergence.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest-energy arrangement of atoms, which corresponds to the molecule's most stable conformation.[14][15]

-

Protocol:

-

Select Functional: For a molecule like LAE, the B3LYP hybrid functional is an excellent and widely validated choice.[8][16]

-

Include Dispersion Correction: The long lauryl chain involves significant non-covalent intramolecular interactions. Therefore, a dispersion correction, such as Grimme's D3, is critical. The functional is thus specified as B3LYP-D3 .

-

Select Basis Set: The 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for geometry optimization of organic molecules.[10][17] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing chemical bonds accurately.

-

Define Environment: For this initial study, the calculation is performed in the gas phase to analyze the intrinsic properties of the molecule. For studies of its behavior in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) can be employed.[18]

-

Execution: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is located.[15]

-

Step 3: Vibrational Frequency Analysis

A frequency calculation is a mandatory post-optimization step for two critical reasons.

-

Protocol:

-

Perform Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP-D3/6-31G(d,p)).

-

Verify Minimum: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies .[16] The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure, requiring further optimization.

-

Obtain Thermochemistry: The calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

The workflow from initial structure to validated minimum is a self-validating system, ensuring the subsequent property calculations are performed on a physically meaningful structure.

Analysis and Interpretation: Deriving Chemical Meaning from DFT Data

With a validated structure, we can now compute the electronic properties that provide insight into LAE's reactivity. For these calculations, it is often beneficial to use a larger basis set, such as 6-311+G(d,p) , in a single-point energy calculation on the optimized geometry to obtain more accurate electronic properties.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful model for predicting chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20]

-

Highest Occupied Molecular Orbital (HOMO): This orbital can be thought of as the valence band maximum. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity or basicity). A higher HOMO energy indicates a better electron donor.[19][21]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the conduction band minimum. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity or acidity). A lower LUMO energy indicates a better electron acceptor.[19][21]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[22]

For LAE, we would expect the HOMO to be localized on electron-rich regions, such as the guanidino group of the arginine head, while the LUMO might be distributed more broadly. Analyzing the spatial distribution of these orbitals reveals the most probable sites for electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization tool that maps the electrostatic potential onto the molecule's electron density surface.[23] It provides an intuitive guide to the charge distribution and is invaluable for predicting how a molecule will interact with other species.[24]

-

Color Coding:

-

Red/Yellow (Negative Potential): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are the most negative points.[25][26]

-

Blue (Positive Potential): Regions of low electron density or high nuclear charge, indicating sites susceptible to nucleophilic attack. These are areas that repel a positive test charge.[25][26]

-

Green (Neutral Potential): Regions with a relatively neutral potential.

-

For the LAE cation, the MEP map is expected to show a strong positive potential (blue) concentrated around the protonated arginine head group. This highly positive region is key to its antimicrobial action, as it likely drives the initial electrostatic attraction to the negatively charged components of bacterial cell membranes (e.g., phospholipids, teichoic acids). The long lauryl tail would exhibit a more neutral (green/yellow) potential, consistent with its nonpolar, hydrophobic character. A published MEP map of LAE confirms this expected distribution.[27]

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for conducting quantum mechanical DFT computations on Ethyl Lauroyl Arginate. By following this protocol—from careful model preparation and judicious selection of functionals and basis sets to the critical step of frequency validation—researchers can generate reliable data on the molecule's geometry and electronic structure. The subsequent analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential maps provides profound, actionable insights into the chemical reactivity and interaction profile of LAE.

These computational results serve not only to rationalize the observed antimicrobial efficacy of LAE but also to establish a predictive framework for drug development. The methods described here can be extended to:

-

Study LAE Derivatives: Systematically modify the alkyl chain length or amino acid head group to computationally screen for enhanced activity or altered physical properties.

-

Simulate Environmental Effects: Employ solvent models to understand how LAE behaves in different formulations (e.g., aqueous solutions vs. emulsions).

-

Model Interactions: Perform more advanced calculations (e.g., QM/MM) to model the interaction of LAE with simplified bacterial membrane models, further elucidating its mechanism of action.

Ultimately, the application of DFT provides a powerful complement to experimental research, accelerating the discovery and optimization process for novel antimicrobial agents and functional ingredients.

References

-

Liu, S., et al. (2022). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. National Institutes of Health. Retrieved from [Link]

-

Ataman Kimya. ETHYL LAUROYL ARGINATE. Retrieved from [Link]

-

Grokipedia. (2026). Ethyl lauroyl arginate. Retrieved from [Link]

-

Wikipedia. Ethyl lauroyl arginate. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

-

Lamouchi, A., et al. (2018). Structural, energetic and thermodynamic properties of some anionic surfactants performed by DFT calculations. Impact on their adsorption on clays. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. Retrieved from [Link]

-

Wang, Z., et al. (2020). Geometry transformation of ionic surfactants and adsorption behavior on water/n-decane-interface: calculation by molecular dynamics simulation and DFT study. RSC Publishing. Retrieved from [Link]

-

Skjevrak, I., et al. (2014). A computational study of the succinimide derivative surfactant. Retrieved from [Link]

-

Kawamura, Y., & Whitehouse, B. (2008). ETHYL LAUROYL ARGINATE Chemical and Technical Assessment. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Dittrich, B., et al. (2018). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. Retrieved from [Link]

-

Wand, D., et al. (2018). 13C NMR chemical shift calculations of charged surfactants in water — A combined density functional theory (DFT) and molecular dynamics (MD) methodological study. Canadian Science Publishing. Retrieved from [Link]

-

FAO JECFA Monographs. (2008). ETHYL LAUROYL ARGINATE. Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

-

EXPO - Software Ic. Geometry Optimization. Retrieved from [Link]

-

MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Retrieved from [Link]

-

MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved from [Link]

-

ResearchGate. (2025). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo. Retrieved from [Link]

-

Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Retrieved from [Link]

-

ResearchGate. (2023). What is the best DFT functional and basis set for structure optimization of Organic molecules complexes with metals such Cu, Pb, Zn?. Retrieved from [Link]

-

Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria. Retrieved from [Link]

-

GGA Corp. Quantum and Catalysis Software. Retrieved from [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Retrieved from [Link]

-

ResearchGate. Frontier molecular orbital images of HOMO and LUMO of the surfactant molecule. Retrieved from [Link]

-

ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Retrieved from [Link]

-

ResearchGate. Molecular electrostatic potential (MEP) map of the title compound calculated using the B3LYP/6311++G* level*. Retrieved from [Link]

-

ResearchGate. Structure and electrostatic potential map of ethyl lauroyl arginate (LAE®). Retrieved from [Link]

-

Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

-

University of Zurich. Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

ACS Publications. (2018). Adsorption of Surfactants on α-Fe2O3(0001): A Density Functional Theory Study. Retrieved from [Link]

-

ACS Publications. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]

-

ResearchGate. Molecular electrostatic potential (MEP) maps of the optimized.... Retrieved from [Link]

-

Preprints.org. (2023). Density Functional Theory: A Versatile Tool in Quantum Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]

-

YouTube. (2020). frontier molecular orbital analysis. Retrieved from [Link]

-

ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

UQ eSpace. (1996). Vibrational frequency prediction using density functional theory. Retrieved from [Link]

-

ScienceDirect. (2025). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Retrieved from [Link]

-

Wikipedia. Frontier molecular orbital theory. Retrieved from [Link]

-

RSC Publishing. (2020). Vibrational mode frequency correction of liquid water in density functional theory molecular dynamics simulations with van der Waals correction. Retrieved from [Link]

-

SciSpace. (2021). Density Functional Theory Calculations. Retrieved from [Link]

Sources

- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. fao.org [fao.org]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. matlantis.com [matlantis.com]

- 12. researchgate.net [researchgate.net]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. reddit.com [reddit.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. aljest.net [aljest.net]

- 23. MEP [cup.uni-muenchen.de]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Probing the Chiral Interface: A Technical Guide to Molecular Dynamics Simulations of Lauroyl D-Arginate Interactions

Abstract

Lauroyl D-Arginate (LDA), a cationic surfactant derived from D-arginine, presents a unique stereochemical configuration that distinguishes it from its more common L-arginine counterpart. This structural nuance is hypothesized to significantly influence its interactions with biological membranes, a critical factor in its potential applications in drug delivery and as an antimicrobial agent. This in-depth technical guide provides a comprehensive framework for utilizing molecular dynamics (MD) simulations to elucidate the atomic-level interactions between LDA and lipid bilayers. We will delve into the causality behind the experimental design, from system preparation and force field parameterization to the execution and analysis of the simulation, equipping researchers, scientists, and drug development professionals with the field-proven insights necessary to explore this chiral interface.

Introduction: The Significance of Stereochemistry in Surfactant-Membrane Interactions

Cationic surfactants, characterized by a positively charged head group and a hydrophobic tail, are known to interact strongly with the predominantly anionic surfaces of bacterial cell membranes.[1] This interaction is the primary mechanism behind the antimicrobial activity of compounds like Lauroyl L-Arginine Ethyl Ester (LAE).[2][3] The core of this interaction involves the electrostatic attraction between the cationic headgroup and the negatively charged lipid headgroups, followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disruption.[1]

The substitution of the naturally occurring L-arginine with its D-enantiomer in the structure of this compound introduces a fascinating variable. While the fundamental physicochemical properties remain similar to LAE, the change in stereochemistry at the chiral center of the arginine headgroup can lead to distinct differences in how the molecule orients itself at the membrane interface, the specific hydrogen bonding networks it forms, and its overall effect on membrane structure and fluidity. MD simulations offer a powerful computational microscope to probe these subtle yet potentially critical differences that are often difficult to capture through experimental methods alone.[4]

This guide will provide a step-by-step methodology for conducting and analyzing MD simulations of LDA interacting with a model bacterial membrane, focusing on providing the scientific rationale behind each procedural choice to ensure a robust and insightful computational experiment.

Methodology: A Validating Workflow for Simulating LDA-Membrane Interactions

The following protocol outlines a comprehensive and self-validating workflow for the MD simulation of this compound with a model bacterial membrane using the GROMACS simulation package.[5] The principles, however, are transferable to other MD software such as AMBER or LAMMPS.

System Preparation: Building the Virtual Environment

A realistic representation of the simulation environment is paramount for obtaining meaningful results. This involves the careful construction of the LDA molecule, the lipid bilayer, and the surrounding solvent.

Since LDA is a non-standard molecule, its structure and topology must be generated.

-

Structure Generation: The 3D structure of LDA can be built using molecular modeling software such as Avogadro or PyMOL. It is crucial to ensure the correct stereochemistry at the alpha-carbon of the D-arginine residue.

-

Topology and Parameter Generation: The CHARMM General Force Field (CGenFF) is a robust choice for parameterizing drug-like molecules and is compatible with the CHARMM36 force field commonly used for lipids and proteins.[6] The topology and parameters for LDA can be generated using the online CGenFF server. For the D-arginine moiety, it is important to note that the bonded and non-bonded parameters are generally identical to those of the L-enantiomer. The stereochemistry is defined by the initial coordinates in the PDB file. The GROMACS topology files can be generated by adapting the output from CGenFF.[7]

A representative model of a Gram-negative bacterial inner membrane, a common target for antimicrobial agents, will be used. A mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in a 3:1 ratio provides a realistic representation of the charge and lipid composition of many bacterial membranes.

-

Membrane Builder: The CHARMM-GUI Membrane Builder is an excellent and widely used tool for constructing lipid bilayers.[1][8] It allows for the creation of a hydrated, pre-equilibrated bilayer with the desired lipid composition and size. A typical system size would be a 10 x 10 nm patch containing approximately 128 lipid molecules.

The final system is assembled by placing one or more LDA molecules in the solvent phase near the membrane surface.

-

Insertion: The gmx insert-molecules command in GROMACS can be used to place the LDA molecules in the simulation box.[9] Placing them at least 2 nm from the membrane surface allows for unbiased initial interactions.

-

Solvation and Ionization: The system is then solvated with a suitable water model, such as TIP3P, and ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength (typically 0.15 M). The gmx solvate and gmx genion tools in GROMACS are used for this purpose.

Experimental Workflow: System Preparation

Caption: Workflow for preparing the LDA-membrane simulation system.

Simulation Protocol

A robust simulation protocol involves energy minimization, equilibration, and a production run.

| Parameter | Value/Setting | Justification |

| Integrator | leap-frog | A standard and efficient algorithm for integrating Newton's equations of motion. |

| Time Step | 2 fs | Appropriate for all-atom simulations with constraints on bonds involving hydrogen (e.g., LINCS). |

| Temperature Coupling | Nose-Hoover | A robust thermostat for maintaining constant temperature (NVT and NPT ensembles). |

| Pressure Coupling | Parrinello-Rahman | Allows for anisotropic pressure coupling, suitable for membrane simulations. |

| Electrostatics | Particle Mesh Ewald (PME) | An accurate method for calculating long-range electrostatic interactions. |

| van der Waals Cutoff | 1.2 nm | A standard cutoff distance for short-range non-bonded interactions. |

Table 1: Key Simulation Parameters

The initial system is energy minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm for a few thousand steps.

A multi-step equilibration process is crucial to allow the system to relax to the desired temperature and pressure.

-

NVT Equilibration (Constant Volume, Constant Temperature): The system is equilibrated at the target temperature (e.g., 310 K) for 1-5 ns with position restraints on the lipid headgroups and the LDA molecule to allow the solvent to equilibrate around them.

-

NPT Equilibration (Constant Pressure, Constant Temperature): The position restraints are gradually released over several short simulations (e.g., 5-10 ns each) under constant pressure (1 bar) to allow the lipid bilayer to relax and achieve the correct area per lipid.

Once the system is well-equilibrated, the production simulation is run for a duration sufficient to observe the interactions of interest. For surfactant-membrane interactions, a simulation length of 200-500 ns is often required to observe initial binding, insertion, and potential membrane disruption.

Experimental Workflow: Simulation Protocol

Caption: Step-by-step molecular dynamics simulation protocol.

Data Analysis: Extracting Insights from the Simulation Trajectory

A thorough analysis of the simulation trajectory is essential to understand the behavior of LDA at the membrane interface.

Structural and Energetic Analysis of LDA-Membrane Interactions

-

Interaction Energy: The electrostatic and van der Waals interaction energies between LDA and the lipid bilayer can be calculated to quantify the strength of their association. A comparison of these energies for the D- and L-isomers can reveal differences in binding affinity.

-

Radial Distribution Functions (RDFs): RDFs can be used to determine the probability of finding lipid headgroups, tails, or water molecules at a certain distance from the LDA molecule.[10] This provides detailed information about the local environment of the surfactant.

-

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the arginine headgroup of LDA and the phosphate and glycerol groups of the lipids can be analyzed to understand the specific interactions that stabilize the complex.

Impact of LDA on Membrane Properties

The presence of LDA can induce significant changes in the structure and dynamics of the lipid bilayer.

| Membrane Property | Analysis Method | Expected Outcome/Insight |

| Area per Lipid | gmx energy (for box dimensions)[11] | Increased area per lipid suggests membrane expansion and disordering. |

| Bilayer Thickness | gmx density (from density profiles)[11] | Thinning of the bilayer is a common indicator of membrane disruption. |

| Lipid Order Parameters (SCD) | gmx order | A decrease in order parameters indicates increased fluidity and disorder of the lipid acyl chains.[12] |

| Lipid Diffusion | gmx msd | An increase in the lateral diffusion of lipids can indicate a more fluid membrane state. |

Table 2: Analysis of LDA's Effect on Membrane Properties

Free Energy of Translocation

-

Potential of Mean Force (PMF): Umbrella sampling or steered MD simulations can be used to calculate the PMF for moving an LDA molecule from the solvent into the center of the membrane.[13] This provides a quantitative measure of the energy barrier for membrane translocation and can reveal the most energetically favorable location of LDA within the bilayer.

Logical Relationship: Data Analysis Cascade

Caption: A cascade of analyses performed on the MD trajectory to build a comprehensive understanding.

Conclusion: From Simulation to Scientific Insight

The protocol and analyses outlined in this guide provide a robust framework for investigating the molecular interactions of this compound with bacterial membranes. By systematically quantifying the energetic and structural consequences of this interaction, researchers can gain valuable insights into the role of stereochemistry in modulating the activity of this promising surfactant. The data generated from these simulations can directly inform the rational design of more effective and selective antimicrobial agents and drug delivery vehicles. The self-validating nature of the described workflow, grounded in established methodologies and supported by authoritative references, ensures the scientific integrity of the findings. This computational approach, when integrated with experimental studies, will undoubtedly accelerate our understanding of the chiral interface and its potential for therapeutic innovation.

References

-

Martini Force Field Initiative. (n.d.). Lipid bilayers - Part I: Self-assembly. Retrieved from [Link]

- Asker, D., & Weiss, J. (2011). Ethyl Lauroyl Arginate (LAE): Antimicrobial Activity and Applications in Food Systems.

-

A. J. M. van der Valk. (n.d.). GROMACS Tutorial - KALP-15 in DPPC. Retrieved from [Link]

-

CHARMM Development Community. (2004). Parameters for a D-form amino acid. CHARMM forums. Retrieved from [Link]

- Li, Y., et al. (2023).

- Ermilova, I. (2020). How to measure volume per lipid in Gromacs?

- Genemed Synthesis Inc. (n.d.). ELA.pdf.

-

GROMACS User Discussions. (2024). Topology creation for non-standard amino acid residues. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of Ethyl Lauroyl Arginate Hydrochloride (LAE) for Research App.

- Kawamura, Y., & Whitehouse, B. (2008).

- Ma, Q., et al. (2022). Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review. Frontiers in Nutrition.

- Reddit. (2021). Topology generation for non-standard molecules in GROMACS. r/comp_chem.

- Ma, Q., Davidson, P. M., & Zhong, Q. (2020). Properties and potential food applications of lauric arginate as a cationic antimicrobial. Comprehensive Reviews in Food Science and Food Safety.

- Calvo, E., et al. (2022). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. Nanoscale.

- Razzokov, J. (2017). How to calculate area per lipid and monolayer thickness for monolayer MD simulations?

- GROMACS User Discussions. (2022).

- Leftin, A., et al. (2018).

- ResearchGate. (n.d.).

-

The GROMACS tutorials!. (n.d.). Potential of mean force using AWH method. Retrieved from [Link]

- Papageorgiou, D. (2013). Amber parameters for modified amino acids.

- Strid, Å. (2013). Development of non-standard arginine residue parameters for use with the AMBER force fields. DiVA portal.

- Ma, Q., Davidson, P. M., & Zhong, Q. (2020). Properties and potential food applications of lauric arginate as a cationic antimicrobial. Trends in Food Science & Technology.

- GROMACS Documentation. (2025). Adding a Residue to a Force Field.

- Song, W., et al. (2021).

- GROMACS Documentation. (2025).

- ResearchGate. (n.d.). Simulated radial distribution functions (RDFs) of surfactant head and....

- Yu, W., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids.

- ResearchGate. (n.d.).

- Marrink, S. J., & Tieleman, D. P. (2013). Perspective on the Martini force field. Chemical Society Reviews.

- GROMACS User Discussions. (2016). How to generate a topology file for structures that has covalent bond (link between RESIDUE and Ligand) in GROMACS?.

- GROMACS Tutorials. (n.d.).

- GROMACS User Discussions. (2024).

- GROMACS User Discussions. (2024).

- Mangoni, M. L., et al. (2006). Effect of Natural l- to d-Amino Acid Conversion on the Organization, Membrane Binding, and Biological Function of the Antimicrobial Peptides Bombinins H. Biochemistry.

- Grubmüller, H. (n.d.). Molecular Dynamics Simulations of Lipid Membranes. Institut für Biophysik.

- Strid, Å. (2013). Development of non-standard arginine residue parameters for use with the AMBER force fields.

- Song, W., et al. (2022). PyLipID: A Python Package for Analysis of Protein–Lipid Interactions from Molecular Dynamics Simulations.

- ResearchGate. (2020). (PDF) AMBER parameters and topology data of 2-pentylpyrrole adduct of Arginine with 4-hydroxy-2-nonenal.

- Ghafourian, T., & Bagheri, M. (2024). Antimicrobial peptide interactions with bacterial cell membranes. Journal of Biomolecular Structure and Dynamics.

- Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue.

- Khoury, G. A., et al. (2013). Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications.

- Vattulainen, I., & Rog, T. (2014). Lipid Simulations: A Perspective on Lipids in Action. Cold Spring Harbor Perspectives in Biology.

- Domicevic, J., et al. (2022). Simulation Study of the Effect of Antimicrobial Peptide Associations on the Mechanism of Action with Bacterial and Eukaryotic Membranes.

- Theoretical and Computational Biophysics Group. (n.d.).

- Kaszuba, K., et al. (2015). Methodologies for the analysis of instantaneous lipid diffusion in MD simulations of large membrane systems. Biochimica et Biophysica Acta (BBA) - Biomembranes.

- Aaltodoc. (2021).

- Xie, J., et al. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations.

Sources

- 1. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 2. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adding a Residue to a Force Field - GROMACS 2025.4 documentation [manual.gromacs.org]

- 6. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 8. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lipid bilayers - Part I: Self-assembly – Martini Force Field Initiative [cgmartini.nl]

- 12. Lipid Configurations from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Running membrane simulations in GROMACS - GROMACS 2024.3 documentation [manual.gromacs.org]

Investigating the cationic surfactant properties of Lauroyl D-Arginate

An In-Depth Technical Guide to the Cationic Surfactant Properties of Lauroyl Arginate for Researchers and Formulation Scientists

Executive Summary

Ethyl Lauroyl Arginate HCl (LAE), a cationic surfactant synthesized from the naturally occurring components L-arginine, lauric acid, and ethanol, stands at the forefront of modern antimicrobial and formulation science.[1][2] Its unique molecular architecture, combining a hydrophobic lauroyl chain with a hydrophilic, positively charged arginine headgroup, endows it with potent surface-active properties and a broad-spectrum antimicrobial efficacy.[3][4] This guide provides a comprehensive technical exploration of LAE, designed for researchers, scientists, and drug development professionals. We will deconstruct its molecular basis, delve into the causality behind its physicochemical behaviors, present validated experimental protocols for its characterization, and explore its applications. The core of LAE's function lies in its ability to interact with and disrupt the negatively charged cell membranes of microorganisms, a mechanism that forms a central theme of this document.[4][5] With a well-established safety profile and regulatory acceptance, LAE offers a compelling alternative to traditional preservatives and a versatile tool for advanced formulation challenges.[6][7]

Molecular Architecture and Physicochemical Profile

A thorough understanding of a surfactant's properties begins with its molecular structure. LAE's efficacy and functionality are direct consequences of its specific chemical design, which marries a fatty acid with an amino acid.

Synthesis and Chemical Structure

LAE is synthesized via a robust, patented two-step process.[8][9] The first step involves the esterification of L-arginine with ethanol, typically using a catalyst like thionyl chloride, to produce ethyl arginate dihydrochloride.[10] This intermediate is then acylated by reacting it with lauroyl chloride in an aqueous medium under controlled pH and temperature conditions.[1] The final product, Ethyl-Nα-lauroyl-L-arginate, is recovered as a stable hydrochloride salt (C₂₀H₄₁ClN₄O₃).[5][11]

The defining feature of LAE is its amphiphilic nature. It possesses a long, 12-carbon, nonpolar lauroyl chain, which is hydrophobic, and a polar headgroup derived from arginine. The guanidinium group within the arginine residue is protonated over a wide pH range (pKa ≈ 10-11), conferring a persistent positive charge to the molecule.[1][2] This cationic nature is the primary driver of its interaction with biological membranes and its classification as a cationic surfactant.[3][5]

Figure 1: Molecular structure of Ethyl Lauroyl Arginate HCl (LAE).

Physicochemical Properties

The practical application of LAE in any formulation is governed by its physical and chemical properties. These parameters dictate its solubility, stability, and interaction with other components in a system.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₂₀H₄₁ClN₄O₃ | [5] |

| Molecular Weight | 421.02 g/mol | [1] |

| Appearance | White to off-white hygroscopic powder | [1][12] |

| Solubility in Water (20°C) | > 247 g/kg | [1][5] |

| Melting Point | 50.5 - 58.0 °C | [1] |

| pH (1% solution) | 3.0 - 5.0 | |

| Chemical Stability | Stable in the pH range of 3 to 7. Hydrolysis increases at pH > 7. | [1][2][5] |

| Partition Coefficient (Kow) | < 0.1 (tends to concentrate in the aqueous phase) |

The Core of Surfactancy: Self-Assembly and Interfacial Behavior

As a surfactant, LAE's primary function is to adsorb at interfaces (e.g., water-air, water-oil) and, at sufficient concentrations, to self-assemble into aggregates known as micelles. This behavior is fundamental to its role in formulations and its biological activity.

The Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to form micelles. Above the CMC, the surface tension of the solution remains relatively constant. This parameter is crucial as it marks a significant change in the physicochemical properties of the solution. For LAE, the reported CMC values vary, a phenomenon that can be attributed to differences in analytical methods, temperature, pH, and, critically, the purity of the LAE sample.[2][13] Commercial LAE can contain hydrolysis byproducts such as Nα-lauroyl-L-arginine (LAS) and lauric acid, which are themselves surface-active and can influence the final CMC value.[2]

| Reported CMC Value | Conditions / Method | Source(s) |

| 0.18–0.21% (w/v) | Not specified | [1] |

| 1.0–1.1 mmol/dm³ | Tensiometry | [2][13] |

The formation of micelles allows for the solubilization of hydrophobic substances within the micellar core, a property leveraged in drug delivery systems to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

Figure 2: Aggregation of LAE monomers into a micelle above the CMC.

Mechanism of Action: A Membrane-Centric Approach

The broad-spectrum antimicrobial activity of LAE is a direct result of its cationic surfactant properties. The primary target is the microbial cell envelope, specifically the cytoplasmic membrane.[5]

Electrostatic Interaction and Membrane Disruption

The process begins with an electrostatic attraction between the positively charged guanidinium headgroup of LAE and the negatively charged components of the microbial cell membrane (e.g., phospholipids, teichoic acids).[5][12][14] This initial binding allows the hydrophobic lauroyl tail to penetrate and integrate into the lipid bilayer of the membrane.[5] This insertion disrupts the ordered structure of the membrane, altering its fluidity and permeability.[5][15] This leads to a loss of membrane potential, leakage of vital intracellular components such as potassium ions, proteins, and nucleic acids, and ultimately, cell death.[5][15] This mechanism is potent and rapid, acting against a wide range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][16]

Figure 3: Antimicrobial mechanism of action for Lauroyl Arginate (LAE).

Experimental Protocols for Characterization

To harness the properties of LAE effectively, researchers must be able to quantify and characterize its behavior in their specific systems. The following protocols provide validated, step-by-step methodologies for key experiments.